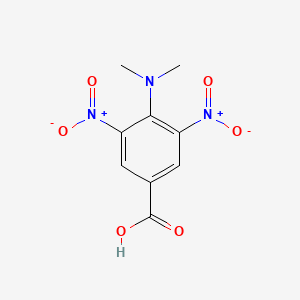

4-Dimethylamino-3,5-dinitrobenzoic acid

Übersicht

Beschreibung

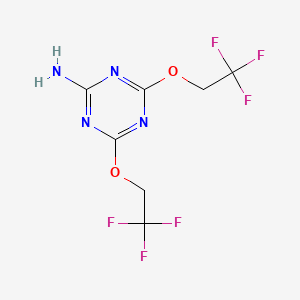

4-Dimethylamino-3,5-dinitrobenzoic acid is a derivative of 3,5-Dinitrobenzoic acid, which is an odorless, yellowish solid . It has a molecular weight of 255.1843 .

Synthesis Analysis

The synthesis of 4-Dimethylamino-3,5-dinitrobenzoic acid involves the use of 4-dimethylaminopyridine organic base and benzoic acid derivatives containing additional functional groups . The synthesis process involves the deprotonation of the acidic moiety such as COOH, or OH to the ring N of 4-dimethylaminopyridine, establishing a strong charged-assisted hydrogen bond between the deprotonated group (benzoate or phenolate) and protonated ring N .Molecular Structure Analysis

The molecular structure of 4-Dimethylamino-3,5-dinitrobenzoic acid can be viewed using Java or Javascript . The structure of the compounds was fully elucidated by single X-ray diffraction, powder X-ray diffraction, 1 H NMR, FT-IR, and thermogravimetric analysis .Physical And Chemical Properties Analysis

4-Dimethylamino-3,5-dinitrobenzoic acid is a derivative of 3,5-Dinitrobenzoic acid, which is an odorless, yellowish solid . It has a molecular weight of 255.1843 .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Material Development

4-Dimethylamino-3,5-dinitrobenzoic acid is used in the synthesis of Benzimidazolium 3,5-dinitrobenzoate (BDB) , which exhibits promising properties as a nonlinear optical (NLO) material . NLO materials are crucial for applications in optoelectronics, optical frequency conversion, THz generation, integrated optics, and photonics. The organic compounds like BDB derived from 4-Dimethylamino-3,5-dinitrobenzoic acid are valued for their high nonlinear optical efficiency, good structural reformation, and high delocalized electrons.

Organic Electronics

The compound’s ability to form single crystals with desirable electronic properties makes it a candidate for use in organic electronics . These materials are essential for the fabrication of devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Dielectric Material Research

Research on BDB has shown that 4-Dimethylamino-3,5-dinitrobenzoic acid derivatives can be used to analyze charge transport mechanisms in dielectric materials . This is significant for the development of capacitors and other energy storage devices.

Laser Damage Threshold Analysis

The laser damage threshold of materials derived from 4-Dimethylamino-3,5-dinitrobenzoic acid can be studied to determine their suitability for high-power laser applications . This includes components in laser systems and protective eyewear.

Drug Derivatization

3,5-Dinitrobenzoic acid, a related compound, is used in the derivatization of resins and the determination of drugs like ampicillin . By extension, 4-Dimethylamino-3,5-dinitrobenzoic acid could be used in similar pharmaceutical applications.

Crystal Engineering

The presence of ionic centers in molecules derived from 4-Dimethylamino-3,5-dinitrobenzoic acid attracts crystal growers due to their ability to alter and optimize stability, solubility, and crystalline form . This is crucial in the design of new materials with tailored properties.

Photomechanical Studies

The photoresponse property of BDB single crystals, which are synthesized using 4-Dimethylamino-3,5-dinitrobenzoic acid, can be studied to understand the photomechanical effects in materials . This has implications for the development of light-responsive materials.

Supramolecular Chemistry

Hydrogen bonding and non-covalent interactions in crystals formed from 4-Dimethylamino-3,5-dinitrobenzoic acid are essential for the assembly of molecules and packing in supramolecular arrays . This is important for the design of molecular machines and sensors.

Safety And Hazards

Eigenschaften

IUPAC Name |

4-(dimethylamino)-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O6/c1-10(2)8-6(11(15)16)3-5(9(13)14)4-7(8)12(17)18/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPESPZDCCQMDOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40334639 | |

| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Dimethylamino-3,5-dinitrobenzoic acid | |

CAS RN |

82366-55-0 | |

| Record name | 4-Dimethylamino-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40334639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

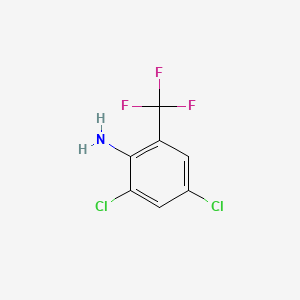

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

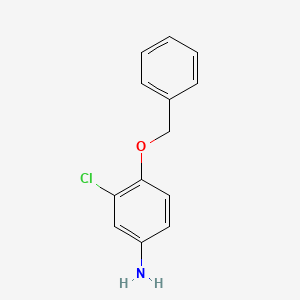

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

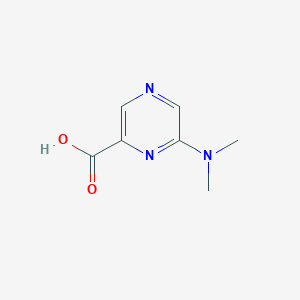

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

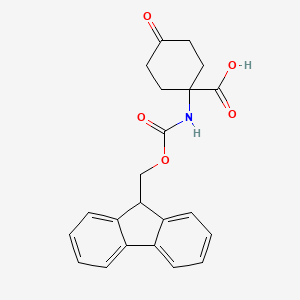

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)